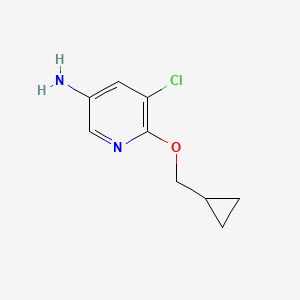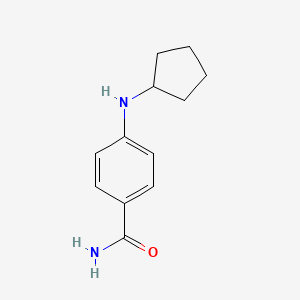
4-(Cyclopentylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopentylamino)benzamide is an organic compound with the molecular formula C12H16N2O. It is a derivative of benzamide, where the amine group is substituted with a cyclopentylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylamino)benzamide typically involves the condensation of benzoic acid derivatives with cyclopentylamine. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method using diatomite earth@IL/ZrCl4 under ultrasonic irradiation is gaining traction due to its efficiency and lower environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Cyclopentylamino)benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the gain of electrons, often reducing the compound to a simpler form.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
4-(Cyclopentylamino)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-(Cyclopentylamino)benzamide involves its interaction with specific molecular targets. For instance, as a beta-blocker analog, it may inhibit the action of certain neurotransmitters, leading to a decrease in blood pressure. The compound may also interact with various enzymes and receptors, modulating their activity and influencing biological pathways .
Comparaison Avec Des Composés Similaires
4-(3-(Cyclopentylamino)-2-hydroxypropoxy)benzamide: An analog used as a beta-blocker for treating high blood pressure.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Another benzamide derivative with significant biological activities.
Uniqueness: 4-(Cyclopentylamino)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as a beta-blocker analog and its efficient synthesis method make it a compound of significant interest in both research and industrial applications .
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
4-(cyclopentylamino)benzamide |
InChI |
InChI=1S/C12H16N2O/c13-12(15)9-5-7-11(8-6-9)14-10-3-1-2-4-10/h5-8,10,14H,1-4H2,(H2,13,15) |
Clé InChI |
IQQILOBSWPXQQS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC2=CC=C(C=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


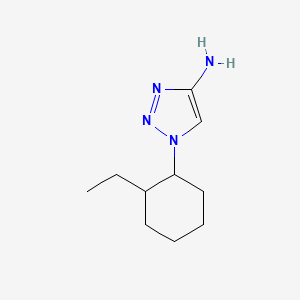


![[2-(Azetidin-3-yloxy)acetyl]urea](/img/structure/B15274131.png)

![6-[(Pent-1-yn-3-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B15274142.png)
![1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15274150.png)

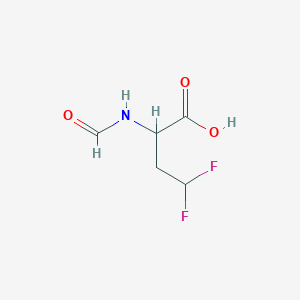
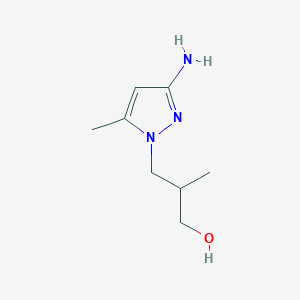

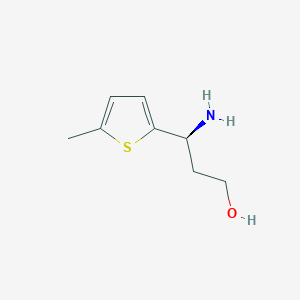
amine](/img/structure/B15274177.png)
